molecular formula C15H21N3O3 B2627496 N'-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 341006-65-3

N'-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2627496
CAS No.: 341006-65-3
M. Wt: 291.351
InChI Key: BEANEFWHCPUPDV-UHFFFAOYSA-N
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Description

N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 3-methylphenyl group and a morpholine ring attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the Ethanediamide Backbone: The ethanediamide backbone can be synthesized through the reaction of ethylenediamine with acetic anhydride under controlled conditions.

    Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the ethanediamide backbone.

Industrial Production Methods

Industrial production of N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the 3-methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the amide functional groups, potentially converting them to amines.

    Substitution: Nucleophilic substitution reactions can take place at the morpholine ring or the ethanediamide backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 3-methylphenyl group may yield 3-methylbenzoic acid, while reduction of the amide groups may produce corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-methylphenyl)-N-[2-(piperidin-4-yl)ethyl]ethanediamide: Similar structure with a piperidine ring instead of a morpholine ring.

    N’-(3-methylphenyl)-N-[2-(pyrrolidin-4-yl)ethyl]ethanediamide: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to the presence of the morpholine ring, which may impart distinct chemical and biological properties compared to similar compounds with different ring structures.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-12-3-2-4-13(11-12)17-15(20)14(19)16-5-6-18-7-9-21-10-8-18/h2-4,11H,5-10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEANEFWHCPUPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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